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molecular formula C15H33NO B8505957 11-Amino-2,2-dimethyltridecan-1-OL CAS No. 69883-00-7

11-Amino-2,2-dimethyltridecan-1-OL

Cat. No. B8505957
M. Wt: 243.43 g/mol
InChI Key: QURJOJRRXVGRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04289905

Procedure details

199 g (0.91 mol) of 3,3-dimethyl-12-ethyl-1-aza-1,5,9-cyclododecatriene is added dropwise, in the course of 15 minutes, to a solution of 150 g (1.53 mols) of sulphuric acid in one liter of water. Impurities are removed by means of subsequent steam distillation for 20 minutes. The aqueous sulphuric acid solution is then hydrogenated under normal pressure at 20°-25° C. in the presence of a platinum/charcoal catalyst (5% by weight of platinum), with absorption of 3 mols of hydrogen, to yield 2,2-dimethyl-11-ethyl-11-aminoundecanol. After removal of the catalyst by filtration, the aqueous solution is neutralised with concentrated sodium hydroxide solution; the amino alcohol separating out is extracted with toluene, and distilled to thus obtain 149 g (0.613 mol) of 2,2-dimethyl-11-ethyl-11-aminoundecanol corresponding to a yield of 67.4% of theory; b.p. 118° C./0.05 Torr; nD20 =1.4656.
Name
3,3-dimethyl-12-ethyl-1-aza-1,5,9-cyclododecatriene
Quantity
199 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[CH2:13][CH:12]=[CH:11][CH2:10][CH2:9][CH:8]=[CH:7][CH2:6][CH:5]([CH2:14][CH3:15])[N:4]=[CH:3]1.S(=O)(=O)(O)[OH:18].[H][H]>O.[Pt]>[CH3:1][C:2]([CH3:16])([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH:5]([CH2:14][CH3:15])[NH2:4])[CH2:3][OH:18]

Inputs

Step One
Name
3,3-dimethyl-12-ethyl-1-aza-1,5,9-cyclododecatriene
Quantity
199 g
Type
reactant
Smiles
CC1(C=NC(CC=CCCC=CC1)CC)C
Name
Quantity
150 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
3 mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Impurities are removed by means of subsequent steam distillation for 20 minutes
Duration
20 min

Outcomes

Product
Name
Type
product
Smiles
CC(CO)(CCCCCCCCC(N)CC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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